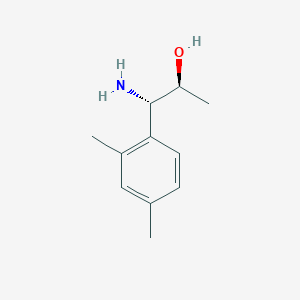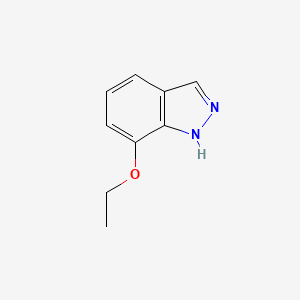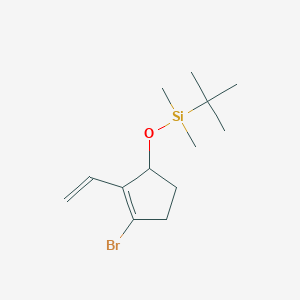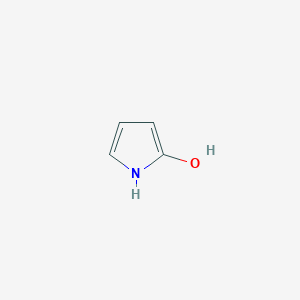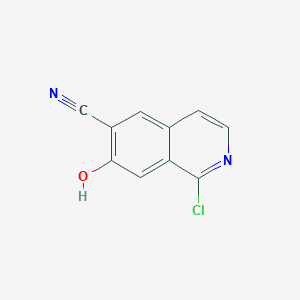
1-Chloro-7-hydroxyisoquinoline-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-7-hydroxyisoquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H5ClN2O. It is known for its unique structure, which includes a chloro group, a hydroxy group, and a carbonitrile group attached to an isoquinoline ring. This compound has a molecular weight of 204.61 g/mol and is characterized by its high boiling point of approximately 415.4°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-7-hydroxyisoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common method includes the chlorination of 7-hydroxyisoquinoline-6-carbonitrile. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-7-hydroxyisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 1-chloro-7-oxoisoquinoline-6-carbonitrile.
Reduction: Formation of 1-chloro-7-hydroxyisoquinoline-6-amine.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chloro-7-hydroxyisoquinoline-6-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-7-hydroxyisoquinoline-6-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloroisoquinoline
- 7-Hydroxyisoquinoline
- 6-Cyanoisoquinoline
Uniqueness
1-Chloro-7-hydroxyisoquinoline-6-carbonitrile is unique due to the presence of all three functional groups (chloro, hydroxy, and carbonitrile) on the isoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H5ClN2O |
|---|---|
Peso molecular |
204.61 g/mol |
Nombre IUPAC |
1-chloro-7-hydroxyisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H5ClN2O/c11-10-8-4-9(14)7(5-12)3-6(8)1-2-13-10/h1-4,14H |
Clave InChI |
GHMXSSWFOMYMQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=CC(=C(C=C21)C#N)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13041461.png)
![(2R)-5-[[(2S)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid](/img/structure/B13041462.png)
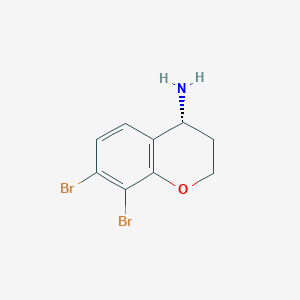
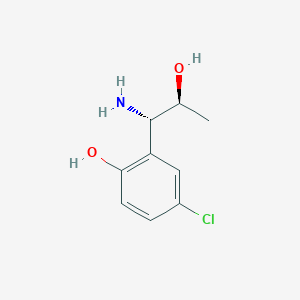

![7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041476.png)
![1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13041482.png)
